molecular formula C12H21NO2Si2 B8426454 1-Nitro-3,5-bis(trimethylsilyl)benzene

1-Nitro-3,5-bis(trimethylsilyl)benzene

Cat. No.: B8426454
M. Wt: 267.47 g/mol
InChI Key: DSMPUKQMRATGPS-UHFFFAOYSA-N
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Description

1-Nitro-3,5-bis(trimethylsilyl)benzene is a nitro-substituted aromatic compound featuring two trimethylsilyl (TMS) groups at the 3- and 5-positions of the benzene ring. Trimethylsilyl groups are known for their steric bulk and electron-donating effects, which contrast with the electron-withdrawing nature of trifluoromethyl (-CF₃) groups commonly found in related compounds .

Properties

Molecular Formula

C12H21NO2Si2

Molecular Weight

267.47 g/mol

IUPAC Name

trimethyl-(3-nitro-5-trimethylsilylphenyl)silane

InChI

InChI=1S/C12H21NO2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3

InChI Key

DSMPUKQMRATGPS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1-Nitro-3,5-bis(trifluoromethyl)benzene (CAS 328-75-6): Molecular Formula: C₈H₃F₆NO₂ . Electron Effects: The -CF₃ groups are strongly electron-withdrawing, activating the nitro group for nucleophilic substitution or coupling reactions . Physical Properties: Boiling point 75–76°C (11 mmHg), density 1.535 g/cm³, and refractive index 1.427 .
  • 1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene :

    • Structure : Contains TMS-ether groups (-OSi(CH₃)₃) instead of direct TMS substitution.
    • Occurrence : Detected in hydrothermal carbonization (HTC) byproducts at 300°C, constituting 12.65% of the total integral area in lignin-derived products .
  • 1,4-Bis(trimethylsilyl)benzene: Reactivity: The TMS groups enhance solubility in nonpolar solvents and stabilize intermediates in organometallic reactions .

Reactivity in Coupling Reactions

  • 1-Nitro-3,5-bis(trifluoromethyl)benzene :

    • Successfully undergoes deoxygenative C–N coupling with phenylboronic acid under PEt₃-mediated conditions, yielding arylated amines (e.g., product 16 in ) .
    • The -CF₃ groups likely stabilize transition states through electron withdrawal, facilitating nitro group activation.
  • Hypothesized Reactivity of 1-Nitro-3,5-bis(trimethylsilyl)benzene :

    • The TMS groups may sterically hinder coupling reactions compared to -CF₃ analogs.
    • Electron donation from TMS could deactivate the nitro group, reducing its electrophilicity in cross-coupling protocols .

Thermal Stability and Byproduct Formation

  • TMS-Containing Compounds :

    • 1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene forms at 300°C during HTC of lignin, suggesting moderate thermal stability under hydrothermal conditions .
    • In contrast, trifluoromethyl-substituted nitrobenzenes (e.g., CAS 328-75-6) are stable in synthetic reactions up to 170°C (flash point) .
  • Nitro-TMS Compounds :

    • Expected to decompose at lower temperatures than -CF₃ analogs due to weaker Si–C bonds, though direct data is unavailable.

Regulatory and Industrial Relevance

  • Trifluoromethyl Derivatives :
    • Compounds like 1,4-dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4) are regulated due to environmental and health concerns .

Q & A

Q. Experimental Design :

  • Optimization Variables : Solvent polarity (CH₂Cl₂ vs. CH₃OH), metal-to-ligand ratio (1:1 vs. 1:2), and reaction time (24–72 h).
  • Characterization : PXRD confirms crystallinity; BET analysis measures surface area (~500 m²/g) .

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